3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]benzamide
Description
This compound features a 7-chloro-4-oxoquinazolinone core modified with a sulfanylidene group at position 2 and a benzamide substituent at position 2. The benzamide moiety is further substituted with a 2-(cyclohexen-1-yl)ethyl group. Quinazolinone derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer effects .
Properties
Molecular Formula |
C23H22ClN3O2S |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H22ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h4-5,7-10,13-14H,1-3,6,11-12H2,(H,25,28)(H,26,30) |
InChI Key |
KEBPVVMOGCDFAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. This is followed by chlorination and subsequent thiolation to introduce the chloro and sulfanylidene groups, respectively. The final step involves the coupling of the quinazolinone derivative with N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]benzamide exhibit significant anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that modifications on the quinazoline ring can lead to varying degrees of inhibition against Polo-like kinase 1 (Plk1), a target in cancer therapy .
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its structural features allow it to interact with microbial targets effectively, leading to significant antibacterial activity .
Anti-inflammatory Properties
Quinazolines are also recognized for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
Case Studies
Several studies have documented the biological activity of quinazoline derivatives:
Mechanism of Action
The mechanism of action of 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. Additionally, the benzamide moiety can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Structural Analogues of the Quinazolinone Core
N-(2-(7-Chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl)amides
- Key Differences: The phenylamino group at position 2 replaces the sulfanylidene moiety in the target compound.
- Synthesis: Both compounds utilize aza-Wittig reactions with 4-chloro-2-aminobenzoic acid as a starting material, but the target compound introduces sulfanylidene via alternative sulfurization steps .
- Biological Relevance: Phenylamino-substituted quinazolinones are often explored as kinase inhibitors, whereas sulfanylidene derivatives may exhibit enhanced redox activity .
3-Chloro-N-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]benzamide
- Key Differences : The trimethoxyphenyl group at position 2 increases steric bulk and electron-donating effects compared to the sulfanylidene group.
- Pharmacological Impact : Trimethoxyphenyl substituents are associated with tubulin polymerization inhibition (e.g., in anticancer agents), whereas sulfanylidene groups may modulate oxidative stress pathways .
Benzamide Derivatives with Varied Substituents
Piperazine-Linked Benzamides (e.g., Compounds 3a and 3b)
- Key Differences : The target compound’s cyclohexenylethyl group contrasts with piperazine-thiophenyl or trifluoromethylphenyl substituents in .
- Physicochemical Properties : Cyclohexenylethyl enhances lipophilicity (clogP ~4.5 estimated) compared to polar piperazine derivatives (clogP ~2.0–3.0), influencing blood-brain barrier penetration .
- Synthesis : Both classes employ amide coupling, but piperazine derivatives require additional steps for heterocyclic ring formation .
Thienylmethylthio and Oxadiazolyl Derivatives
- Key Differences: Compounds in feature sulfur-containing groups (e.g., thienylmethylthio) but lack the quinazolinone core.
- Biological Activity: These derivatives target viral proteases or platelet aggregation, whereas the target compound’s quinazolinone core suggests kinase or DNA-intercalation activity .
Sulfur-Containing Analogues
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxyphenyl)methylene-thiazolidinone Benzamide
- Key Differences: The sulfanylidene group is part of a thiazolidinone ring instead of a quinazolinone.
Biological Activity
The compound 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]benzamide is a quinazoline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.84 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, and includes functional groups such as chloro and sulfanylidene that enhance its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Table 1: Anticancer Activity Data
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Other Biological Activities
In addition to its anticancer properties, the compound has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, which could be beneficial for treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of similar quinazoline derivatives, providing insights into their pharmacological potential:
- Study on Quinazoline Derivatives : A study demonstrated that derivatives with similar structures exhibited strong anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
- Comparative Analysis : In a comparative analysis of various quinazoline compounds, those containing sulfanylidene groups showed enhanced activity against cancer cell lines due to improved binding affinity to target proteins involved in tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]benzamide, and what factors influence yield?
- Methodological Answer : The compound can be synthesized via heterocyclization of precursor hydrazides or hydrazones under acidic or oxidative conditions. Key steps include:
- Condensation of 7-chloro-4-oxoquinazoline derivatives with thiol-containing intermediates.
- Functionalization of the benzamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation).
- Yield optimization requires precise control of reaction temperature (70–90°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of reactants. Impurities from incomplete cyclization can be minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the compound’s structure?
- Methodological Answer :
- 1H NMR : Characteristic splitting patterns include:
- Singlets for the quinazolinone C4-oxo proton (~δ 8.2 ppm).
- Doublets for cyclohexenyl ethyl protons (δ 1.5–2.5 ppm).
- Broad signals for sulfanylidene (-S-) protons (~δ 3.5 ppm).
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S), and 3300 cm⁻¹ (N-H) confirm functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In vitro anti-inflammatory activity : Measure inhibition of COX-1/COX-2 enzymes via fluorometric assays (IC₅₀ values).
- Anticonvulsant potential : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents.
- Dose range : 10–100 mg/kg (oral/IP), with GABA receptor docking studies to assess mechanistic targets .
Advanced Research Questions
Q. What mechanistic challenges arise during heterocyclization in the synthesis of quinazolinone derivatives?
- Methodological Answer : Competing pathways during cyclization (e.g., Dimroth rearrangement) may lead to byproducts. Key strategies:
- Use o-carboxyphenyl groups to stabilize intermediates and suppress alternative nucleophilic attacks.
- Monitor reaction progress via LC-MS to identify intermediates. Adjust pH (<5) to favor quinazolinone ring closure over triazole formation .
Q. How does structural modification of the cyclohexenyl ethyl group impact bioactivity?
- Methodological Answer :
- Lipophilicity : Replace cyclohexenyl with adamantyl groups to enhance blood-brain barrier penetration (relevant for CNS-targeted anticonvulsants).
- Steric effects : Bulky substituents reduce binding affinity to GABA receptors (docking score ΔG < -8 kcal/mol indicates strong interaction).
- Data-driven approach : Compare IC₅₀ values across derivatives using QSAR models .
Q. What crystallographic techniques resolve conformational flexibility in the benzamide moiety?
- Methodological Answer :
- X-ray diffraction : Single-crystal analysis reveals dihedral angles between the benzamide and quinazolinone planes (typically 45–60°).
- Torsional restraints : Hydrogen bonding between the sulfanylidene group and adjacent carbonyl oxygen stabilizes the planar conformation .
Q. How can solubility challenges be addressed for in vivo studies?
- Methodological Answer :
- Co-solvents : Use PEG-400 or cyclodextrin-based formulations (20–30% w/v) to enhance aqueous solubility.
- Salt formation : React with hydrochloric acid to generate a hydrochloride salt (improves bioavailability by 2–3×).
- Stability testing : Monitor degradation in PBS (pH 7.4) via HPLC over 24–48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
